molecular formula C24H22F3N3O2S B2614399 N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 338954-67-9

N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2614399
CAS No.: 338954-67-9
M. Wt: 473.51
InChI Key: XFVHNPVLJYBNQJ-UHFFFAOYSA-N
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Description

“N-[5,6-Dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C24H22F3N3O2S . It is also known as "Benzenesulfonamide, N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-benzimidazol-4-yl]-3-(trifluoromethyl)-" .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with two methyl groups and a 2-methylbenzyl group. Additionally, it contains a trifluoromethyl-substituted benzenesulfonamide moiety .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 473.51 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Photosensitizers in Photodynamic Therapy

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated their efficacy as photosensitizers in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, crucial for Type II photodynamic mechanisms. The significant potential of these photosensitizers for cancer therapy in PDT is highlighted by their effective singlet oxygen generation and photostability, making them suitable for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Agents

A series of novel N-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene benzenesulfonamides demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, derived from modifications of celecoxib and evaluated for their biological activities, showed promising results without causing significant tissue damage, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes exhibit varying degrees of DNA binding affinity, influencing their ability to cleave DNA and induce apoptosis in human tumor cells. The results underscore the role of N-sulfonamide derivatives in modulating the interaction with DNA and the potential of these complexes in cancer therapy (González-Álvarez et al., 2013).

Molecular Docking and Bioassay Studies

Molecular docking and bioassay studies have explored the cyclooxygenase-2 inhibitory potential of certain benzimidazole derivatives, indicating their applicability in therapeutic contexts. Despite limited inhibition potency for cyclooxygenase enzymes, these studies provide insights into the structural basis for the activity and potential medicinal applications of these compounds (Al-Hourani et al., 2016).

Antagonists of A2B Adenosine Receptors

Benzimidazole-based heterocycles have been identified as potent A2B adenosine receptor antagonists. These compounds exhibit high affinity and selectivity for the A2B receptor, with promising absorption properties, suggesting their utility in developing treatments for diseases where the A2B adenosine receptor is implicated (Esteve et al., 2006).

Properties

IUPAC Name

N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O2S/c1-15-7-4-5-8-18(15)13-30-14-28-23-21(30)11-16(2)17(3)22(23)29-33(31,32)20-10-6-9-19(12-20)24(25,26)27/h4-12,14,29H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVHNPVLJYBNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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